2'-Deoxycytidine-15N3 Provides a Stable +3 Da Mass Shift for Unambiguous Analyte Differentiation in MS
The isotopic label of 2'-Deoxycytidine-15N3 results in a specific mass shift that cleanly separates its signal from that of the unlabeled analyte. This is demonstrated by its established use as an internal standard for 2'-deoxycytidine quantification [1]. The molecular ion of unlabeled 2'-deoxycytidine ([M+H]+) is m/z 228.1, which fragments to a product ion of m/z 112.0. In contrast, 15N3-2'-deoxycytidine ([M+H]+) appears at m/z 231.1 and fragments to m/z 115.0 [2]. This consistent +3 Da shift is reliably observed across different mass spectrometry platforms and ionization sources (ESI and APCI) [1][2][3].
| Evidence Dimension | Precursor ion mass-to-charge ratio (m/z) [M+H]+ |
|---|---|
| Target Compound Data | m/z 231.1 |
| Comparator Or Baseline | Unlabeled 2'-deoxycytidine: m/z 228.1 |
| Quantified Difference | +3 Da |
| Conditions | Positive ion mode mass spectrometry (ESI or APCI) |
Why This Matters
The +3 Da mass shift ensures that the internal standard and analyte peaks are fully resolved by the mass analyzer, preventing signal crosstalk and enabling accurate peak integration for quantitative analysis.
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